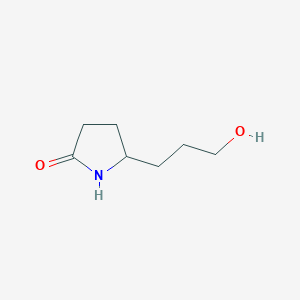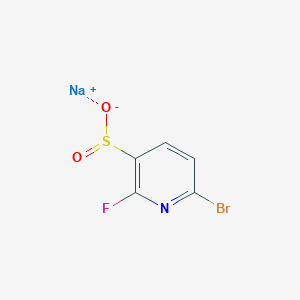
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an aminopropyl group attached to a dimethylaniline moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-N,N-dimethylaniline and (S)-1-chloropropane.
Reduction: The nitro group of 4-nitro-N,N-dimethylaniline is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Alkylation: The resulting 4-amino-N,N-dimethylaniline is then alkylated with (S)-1-chloropropane under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Alkylation: Employing continuous flow reactors for the alkylation step to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Further reduction can be performed using agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-(1-Aminopropyl)-N,N-dimethylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Aminopropyl phosphonic acid: Another chiral compound with similar aminopropyl functionality but different applications, primarily as a chelating agent.
(S)-3-(1-Aminopropyl)benzonitrile hydrochloride: Shares the aminopropyl group but has a different aromatic moiety, used in different chemical syntheses.
Uniqueness
(S)-4-(1-Aminopropyl)-N,N-dimethylaniline is unique due to its specific structure, which combines the aminopropyl group with a dimethylaniline moiety, providing distinct chemical reactivity and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H18N2 |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminopropyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C11H18N2/c1-4-11(12)9-5-7-10(8-6-9)13(2)3/h5-8,11H,4,12H2,1-3H3/t11-/m0/s1 |
Clave InChI |
PGBYJELBVKNJGV-NSHDSACASA-N |
SMILES isomérico |
CC[C@@H](C1=CC=C(C=C1)N(C)C)N |
SMILES canónico |
CCC(C1=CC=C(C=C1)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate hydrochloride](/img/structure/B13109775.png)




![3-Methoxytriazolo[4,5-b]pyridine](/img/structure/B13109816.png)



![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)


